molecular formula C23H18N4O5S B301015 methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Cat. No. B301015
M. Wt: 462.5 g/mol
InChI Key: FCUKAMKLEDBXSC-KWKLDLJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound has unique properties that make it a valuable tool in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood. However, studies have shown that the compound acts by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
Methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound exhibits potent antitumor and antimicrobial activity. The compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments is its potent activity against cancer and microbial cells. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are numerous future directions for the research and development of methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One potential direction is the development of new drugs based on the compound's structure and mechanism of action. Another direction is the investigation of the compound's potential as a diagnostic tool for cancer and microbial infections. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

Methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a complex compound that requires a multi-step synthesis process. The synthesis method involves the condensation of 2-amino-4-methylthiazole with 3-nitrobenzaldehyde to form 2-(3-nitrophenyl)-4-methylthiazol-5-carbaldehyde. The resulting compound is then reacted with 2-(4-aminophenyl)benzoic acid to form the final product, methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate.

Scientific Research Applications

Methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has numerous potential applications in scientific research. One of the primary uses of this compound is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has been shown to exhibit potent antitumor and antimicrobial activity, making it a promising candidate for the development of new cancer and antibiotic drugs.

properties

Product Name

methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Molecular Formula

C23H18N4O5S

Molecular Weight

462.5 g/mol

IUPAC Name

methyl 4-[[(5Z)-3-methyl-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C23H18N4O5S/c1-25-21(28)20(33-23(25)24-16-10-8-15(9-11-16)22(29)32-2)14-18-7-4-12-26(18)17-5-3-6-19(13-17)27(30)31/h3-14H,1-2H3/b20-14-,24-23?

InChI Key

FCUKAMKLEDBXSC-KWKLDLJFSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])/SC1=NC4=CC=C(C=C4)C(=O)OC

SMILES

CN1C(=O)C(=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])SC1=NC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CN1C(=O)C(=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])SC1=NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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